molecular formula C22H23FN2OS B300071 N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide

Cat. No. B300071
M. Wt: 382.5 g/mol
InChI Key: GROWAEVWTNSUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide, also known as AM-2201, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized in 2008 and has been used extensively in scientific research due to its potent activity on the cannabinoid receptors.

Mechanism of Action

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. These effects include analgesia, sedation, and changes in appetite and mood.
Biochemical and Physiological Effects:
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have analgesic and anxiolytic effects, making it a potential treatment for chronic pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation is its potential for abuse and dependence, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide. One area of interest is its potential as a treatment for various medical conditions, such as chronic pain and anxiety disorders. Another area of interest is its potential as a tool for studying the cannabinoid receptors and their role in various physiological processes. Further research is needed to fully understand the potential of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide in these areas.

Synthesis Methods

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide is synthesized by reacting 2-fluoroaniline with 5-ethyl-4-(4-methylphenyl)thiazol-2-amine in the presence of trifluoroacetic acid. The resulting product is then reacted with butanoyl chloride to form the final compound.

Scientific Research Applications

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoid receptor activation.

properties

Product Name

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide

Molecular Formula

C22H23FN2OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide

InChI

InChI=1S/C22H23FN2OS/c1-4-8-20(26)25(18-10-7-6-9-17(18)23)22-24-21(19(5-2)27-22)16-13-11-15(3)12-14-16/h6-7,9-14H,4-5,8H2,1-3H3

InChI Key

GROWAEVWTNSUHY-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=CC=C1F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C

Origin of Product

United States

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